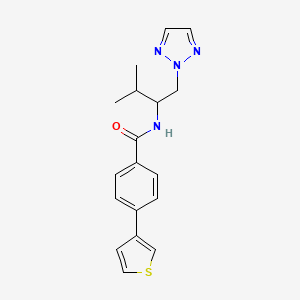

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a triazole ring, a thiophene ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-13(2)17(11-22-19-8-9-20-22)21-18(23)15-5-3-14(4-6-15)16-7-10-24-12-16/h3-10,12-13,17H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGKMMWJULAHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One possible route could involve:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Benzamide Group: This step might involve the reaction of an amine with a benzoyl chloride derivative.

Incorporation of the Thiophene Ring: This could be done through a cross-coupling reaction such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the triazole ring or the benzamide group.

Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like halogens or organometallic compounds might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide

- N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(furan-3-yl)benzamide

Uniqueness

The unique combination of the triazole, thiophene, and benzamide groups in N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide is a synthetic compound known for its complex structure and potential biological activities. The incorporation of the 1,2,3-triazole moiety and the thiophene ring enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄S |

| Molecular Weight | 306.40 g/mol |

| CAS Number | Not yet assigned |

The structure features a triazole ring, which is known for its stability and ability to form hydrogen bonds, potentially facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research suggests that compounds containing triazole and thiophene moieties exhibit:

- Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission.

- Antimicrobial Properties : Effective against a range of bacterial and fungal strains due to their ability to disrupt cellular processes.

Biological Activity Data

Recent studies have reported various biological activities associated with similar triazole derivatives. A summary of findings related to the biological activity of triazole-containing compounds is presented in the table below:

| Compound Type | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Triazole Derivatives | AChE Inhibition | 0.23 - 31.8 | |

| Triazole-Hybrid Compounds | BuChE Inhibition | 21.71 - 65.96 | |

| Benzimidazole-Triazole | Anticancer Activity | IC₅₀ = 54.3 |

Case Study 1: Anticholinesterase Activity

A study on triazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition of AChE and BuChE. The most potent compound showed an IC₅₀ value of 0.23 µM against AChE, indicating strong potential for treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antimicrobial Efficacy

Another investigation into triazole-based compounds revealed promising antimicrobial properties against various pathogens. The compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole core. Key steps include:

-

Step 1 : Preparation of the alkyne precursor (e.g., 4-(thiophen-3-yl)benzoyl chloride) and azide intermediate (e.g., 3-methyl-1-azidobutan-2-amine).

-

Step 2 : CuAAC reaction under inert conditions with Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) in a polar solvent (e.g., DMF/H₂O) at 60–80°C .

-

Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (e.g., silica gel, hexane/EtOAc gradient) .

Synthetic Parameters Conditions Catalyst CuSO₄·5H₂O/sodium ascorbate Solvent DMF/H₂O (3:1) Temperature 60–80°C Reaction Time 6–12 hours Yield Range (Typical) 35–60% after purification

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Answer :

- 1H/13C NMR : Confirm regiochemistry of the triazole ring and substituent integration (e.g., thiophen-3-yl aromatic protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error .

- X-ray Crystallography : Use SHELXL for refinement; resolve anisotropic displacement parameters with WinGX/ORTEP .

Q. How should researchers design initial biological activity assays for this compound?

- Answer : Prioritize target classes based on structural analogs (e.g., TRP channel modulation).

- TRPM8 Antagonism : Use calcium flux assays in HEK293 cells expressing human TRPM7. Compare IC₅₀ values with known antagonists (e.g., KPR-5714) .

- Cytotoxicity Screening : Employ MTT assays in normal cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

- Answer :

-

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on triazole and benzamide moieties for hydrogen bonding (e.g., TRPM8’s S6/S7 transmembrane domains) .

-

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Calculate RMSD/RMSF values to identify flexible regions .

-

QSAR : Corrogate logP (Marvin Calculator) and topological polar surface area (TPSA) with activity data .

Molecular Properties Calculated Values Molecular Weight ~394.45 g/mol logP ~2.8 (ChemAxon) TPSA ~95 Ų Lipophilic Efficiency (LipE) ~4.2

Q. What strategies resolve contradictions in crystallographic data refinement?

- Answer : For SHELXL refinement:

- Twinning : Use TWIN/BASF commands for hemihedral twinning. Check Hooft/y parameters for consistency .

- Disorder Modeling : Apply PART/SUMP constraints for flexible side chains (e.g., thiophene ring).

- Validation : Cross-validate Rint/Rsigma with CCDC databases. Use PLATON/CHECKCIF for geometry outliers .

Q. How can researchers address selectivity challenges in TRP channel modulation assays?

- Answer :

- Counter-Screening : Test against related channels (TRPV1/TRPA1) using calcium imaging .

- Chimeric Receptors : Engineer TRPM8/TRPV1 chimeras to identify critical binding residues .

- Metabolic Stability : Assess microsomal clearance (e.g., human liver microsomes) to rule off-target effects .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values in TRPM8 assays may arise from differences in cell lines (HEK293 vs. CHO) or calcium dye sensitivity. Validate with patch-clamp electrophysiology for direct channel activity measurement .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.